3,4,5-trimethoxy-N-(1-methyl-4-piperidinyl)benzamide
Overview
Description
3,4,5-Trimethoxy-N-(1-methyl-4-piperidinyl)benzamide: is a synthetic organic compound characterized by the presence of three methoxy groups attached to a benzene ring, an amide linkage, and a piperidine ring with a methyl substituent. This compound is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3,4,5-trimethoxy-N-(1-methyl-4-piperidinyl)benzamide typically involves the following steps:
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Formation of 3,4,5-Trimethoxybenzoic Acid:
- Starting with 3,4,5-trimethoxybenzaldehyde, oxidation is carried out using an oxidizing agent such as potassium permanganate (KMnO₄) to form 3,4,5-trimethoxybenzoic acid.
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Conversion to 3,4,5-Trimethoxybenzoyl Chloride:
- The 3,4,5-trimethoxybenzoic acid is then converted to its corresponding acyl chloride using thionyl chloride (SOCl₂) under reflux conditions.
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Amidation Reaction:
- The 3,4,5-trimethoxybenzoyl chloride is reacted with 1-methyl-4-piperidinamine in the presence of a base such as triethylamine (Et₃N) to yield this compound.
Industrial Production Methods:
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methoxy groups can undergo oxidative demethylation under harsh conditions, leading to the formation of hydroxyl groups.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The methoxy groups can be substituted by nucleophiles under appropriate conditions, such as using strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides with different functional groups replacing the methoxy groups.
Scientific Research Applications
Chemistry:
- Used as a precursor or intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential to form novel compounds.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Used in studies to understand the interaction of methoxy-substituted benzamides with biological targets.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the development of specialty chemicals and materials.
- Potential applications in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-(1-methyl-4-piperidinyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the piperidine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3,4,5-Trimethoxybenzamide: Lacks the piperidine ring, which may result in different biological activities.
N-(1-Methyl-4-piperidinyl)benzamide: Lacks the methoxy groups, affecting its reactivity and interactions.
3,4,5-Trimethoxy-N-(4-piperidinyl)benzamide: Similar structure but without the methyl group on the piperidine ring.
Uniqueness:
- The combination of methoxy groups and the piperidine ring with a methyl substituent in 3,4,5-trimethoxy-N-(1-methyl-4-piperidinyl)benzamide provides a unique structural framework that can result in distinct chemical and biological properties compared to its analogs.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3,4,5-trimethoxy-N-(1-methylpiperidin-4-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-18-7-5-12(6-8-18)17-16(19)11-9-13(20-2)15(22-4)14(10-11)21-3/h9-10,12H,5-8H2,1-4H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLIGKQFCKQGMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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